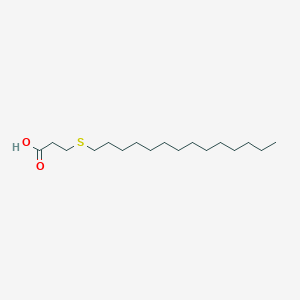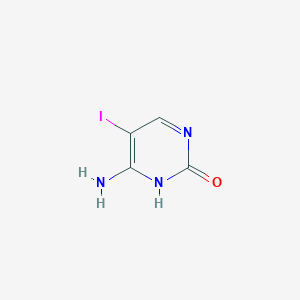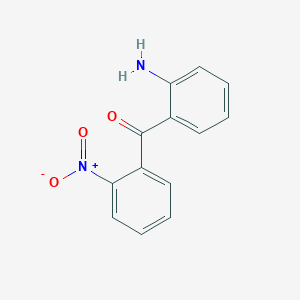![molecular formula C11H15N3O2 B072855 (2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide CAS No. 1510-04-9](/img/structure/B72855.png)
(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide
Vue d'ensemble
Description
(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide, also known as N-Acetylaspartylglutamate (NAAG), is a neuropeptide that is widely distributed in the central nervous system (CNS). NAAG has been found to play a crucial role in the regulation of neurotransmission and synaptic plasticity. In recent years, there has been a growing interest in the synthesis, mechanism of action, and physiological effects of NAAG.
Mécanisme D'action
NAAG acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3) and has been shown to modulate glutamatergic neurotransmission in the CNS. NAAG binding to mGluR3 results in the inhibition of adenylate cyclase, which leads to a decrease in cAMP levels and subsequent inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
NAAG has been found to have a range of biochemical and physiological effects in the CNS. It has been shown to modulate synaptic plasticity, improve cognitive function, and protect against neurotoxicity. NAAG has also been found to regulate pain perception and act as an endogenous analgesic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using NAAG in lab experiments is its ability to modulate glutamatergic neurotransmission, which is involved in a wide range of CNS disorders. However, one of the limitations of using NAAG is its instability in aqueous solutions, which can affect its potency and efficacy.
Orientations Futures
There are several future directions in the study of NAAG. One area of research is the development of NAAG analogs that are more stable and potent than the natural peptide. Another area of research is the identification of new therapeutic applications for NAAG in CNS disorders. Additionally, the role of NAAG in neuroinflammation and neuroprotection is an area of growing interest.
Méthodes De Synthèse
The synthesis of NAAG can be achieved through various methods. One of the most commonly used methods is the solid-phase peptide synthesis (SPPS) technique. SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection of the amino acid side chains to obtain the desired peptide. Another method involves the enzymatic conversion of N-acetylaspartate (NAA) and glutamate by the enzyme N-acetylaspartate synthetase.
Applications De Recherche Scientifique
NAAG has been extensively studied for its potential therapeutic applications in various CNS disorders, including schizophrenia, Alzheimer's disease, and pain management. In schizophrenia, NAAG has been found to modulate glutamatergic neurotransmission and improve cognitive function. In Alzheimer's disease, NAAG has been shown to protect against neurotoxicity and improve memory function. In pain management, NAAG has been found to act as an endogenous analgesic by inhibiting the release of substance P.
Propriétés
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPZOKPNYCSKSW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426348 | |
| Record name | Gly-Phe-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide | |
CAS RN |
1510-04-9 | |
| Record name | Glycyl-L-phenylalaninamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1510-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gly-Phe-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)


